molecular formula C13H14N4S B287616 3-(3,5-Dimethylphenyl)-6-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

3-(3,5-Dimethylphenyl)-6-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No. B287616
M. Wt: 258.34 g/mol
InChI Key: BNLLIHMRFUGKEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3,5-Dimethylphenyl)-6-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a chemical compound that has attracted significant attention in recent years due to its potential applications in scientific research. This compound is a member of the triazolothiadiazole class of compounds, which have been shown to exhibit a range of interesting biological activities. In

Mechanism of Action

The exact mechanism of action of 3-(3,5-Dimethylphenyl)-6-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood. However, it is believed to act by inhibiting key enzymes and proteins that are essential for the survival and growth of bacteria, fungi, and cancer cells. For example, it has been shown to inhibit the activity of DNA gyrase, an enzyme that is essential for bacterial DNA replication. It has also been found to inhibit the activity of chitin synthase, an enzyme that is essential for fungal cell wall synthesis. Additionally, it has been shown to induce apoptosis in cancer cells, leading to their death.
Biochemical and Physiological Effects:
In addition to its antibacterial, antifungal, and anticancer activities, 3-(3,5-Dimethylphenyl)-6-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been found to exhibit a range of other biochemical and physiological effects. For example, it has been shown to have antioxidant activity, which may be beneficial in the treatment of various diseases. It has also been found to have anti-inflammatory activity, which may be useful in the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of 3-(3,5-Dimethylphenyl)-6-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is its broad-spectrum antibacterial, antifungal, and anticancer activities. This makes it a potentially useful compound for the development of novel therapies for a range of diseases. However, one of the limitations of this compound is its relatively low solubility in water, which may make it difficult to use in certain experimental settings.

Future Directions

There are many potential future directions for research on 3-(3,5-Dimethylphenyl)-6-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. One possible direction is the development of novel therapies for bacterial and fungal infections. Another direction is the development of new cancer therapies based on the anticancer activity of this compound. Additionally, further research could be conducted to explore the antioxidant and anti-inflammatory properties of this compound, and their potential applications in the treatment of various diseases. Finally, research could be conducted to improve the solubility and bioavailability of this compound, making it more useful in experimental settings.

Synthesis Methods

The synthesis of 3-(3,5-Dimethylphenyl)-6-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves the reaction of 3,5-dimethylphenyl hydrazine with ethyl isothiocyanate in the presence of a suitable catalyst. The reaction proceeds via a series of intermediate steps, ultimately leading to the formation of the desired product. The purity of the compound can be improved through various purification techniques, such as recrystallization or column chromatography.

Scientific Research Applications

3-(3,5-Dimethylphenyl)-6-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been found to exhibit a range of interesting biological activities, making it a promising candidate for scientific research. For example, it has been shown to have potent antibacterial activity against a range of Gram-positive and Gram-negative bacteria. In addition, it has been found to have antifungal activity against a variety of fungal species. Furthermore, this compound has been shown to exhibit anticancer activity, making it a potential candidate for the development of novel cancer therapies.

properties

Product Name

3-(3,5-Dimethylphenyl)-6-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Molecular Formula

C13H14N4S

Molecular Weight

258.34 g/mol

IUPAC Name

3-(3,5-dimethylphenyl)-6-ethyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C13H14N4S/c1-4-11-16-17-12(14-15-13(17)18-11)10-6-8(2)5-9(3)7-10/h5-7H,4H2,1-3H3

InChI Key

BNLLIHMRFUGKEB-UHFFFAOYSA-N

SMILES

CCC1=NN2C(=NN=C2S1)C3=CC(=CC(=C3)C)C

Canonical SMILES

CCC1=NN2C(=NN=C2S1)C3=CC(=CC(=C3)C)C

Origin of Product

United States

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